Physicochemical Differentiation: Density and Boiling Point Comparison with Non‑Fluorinated Analog
1,1,2-Trifluorobut-1-en-4-ol exhibits a density of 1.24 g/cm³ and a boiling point of 117–120 °C, in contrast to its non‑fluorinated counterpart 3‑buten‑1‑ol, which has a density of 0.838 g/cm³ and a boiling point of 112–114 °C [1]. The 48% increase in density and 5–6 °C elevation in boiling point arise from the strong electron‑withdrawing effect of the fluorine atoms, which enhances intermolecular dipole–dipole interactions and van der Waals forces.
| Evidence Dimension | Density and boiling point |
|---|---|
| Target Compound Data | Density = 1.24 g/cm³; Boiling point = 117–120 °C |
| Comparator Or Baseline | 3‑buten‑1‑ol: Density = 0.838 g/cm³; Boiling point = 112–114 °C |
| Quantified Difference | Density: +0.402 g/cm³ (+48%); Boiling point: +5–6 °C |
| Conditions | Reported at standard atmospheric pressure; boiling point ranges from vendor and literature data. |
Why This Matters
These differences directly affect solvent selection, purification strategies (e.g., distillation cut points), and mass balance calculations in large‑scale syntheses, making the compound unsuitable for direct substitution where precise physical properties are critical.
- [1] ChemSrc. (2024). 1,1,2-Trifluorobut-1-en-4-ol. Retrieved from https://m.chemsrc.com/en/cas/97168-13-3_1525061.html View Source
